![molecular formula C9H7N3 B055798 Pyrazolo[1,5-a]pyridine-3-acetonitrile CAS No. 118055-01-9](/img/structure/B55798.png)
Pyrazolo[1,5-a]pyridine-3-acetonitrile
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Overview
Description
Pyrazolo[1,5-a]pyridine-3-acetonitrile is a heterocyclic compound . It’s a part of the pyrazolo[1,5-a]pyrimidines family, which is known for its significant biological activities . Many of its derivatives are biologically active and are used in the preparation of compound libraries for medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyridine-3-acetonitrile involves several steps. The process starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones . This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridine-3-acetonitrile is complex and involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine-3-acetonitrile can undergo various chemical reactions. For instance, it can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridine-3-acetonitrile exhibits diverse and valuable synthetical, biological, and photophysical properties . Its properties are highly dependent on the nature of their substituent groups .Scientific Research Applications
Optical Applications
Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes Pyrazolo[1,5-a]pyridine-3-acetonitrile, have been identified as strategic compounds for optical applications . They exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These properties make them suitable for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Fluorescent Organic Compounds
These compounds have been a major focus of research related to materials science and biological interactions . They are used in a wide range of applications, from ionic or molecular sensing to bioimaging applications, and from organic light-emitting devices to bio-macromolecular interactions .
Antimetabolites in Purine Biochemical Reactions
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This makes them of interest in the field of biochemistry and molecular biology .
Antitrypanosomal Activity
This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity . This suggests potential applications in the treatment of diseases caused by trypanosomes, such as African sleeping sickness .
Antimicrobial Activity
Some of the newly synthesized heterocycles, including Pyrazolo[1,5-a]pyridine-3-acetonitrile, have shown inhibitory activity against several strains of bacteria and fungi . This suggests potential applications in the development of new antimicrobial agents .
Medicinal Applications
The pyrazolopyrimidine moiety, which includes Pyrazolo[1,5-a]pyridine-3-acetonitrile, is used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Future Directions
The future directions for Pyrazolo[1,5-a]pyridine-3-acetonitrile research could involve synthesizing structurally diverse pyrazole derivatives, as they are highly desirable due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridine-3-acetonitrile, also known as 2-(pyrazolo[1,5-a]pyridin-3-yl)acetonitrile, is a compound that has been identified for its potential in optical applications . .
Mode of Action
It is known that the compound’s photophysical properties can be tuned, and electron-donating groups (edgs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
It is known that the compound has significant photophysical properties, which suggests it may interact with biochemical pathways related to light absorption and emission .
Result of Action
The compound’s significant photophysical properties suggest it may have effects related to light absorption and emission .
Action Environment
It is known that the compound’s photophysical properties can be tuned, suggesting that its action may be influenced by environmental factors .
properties
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-4-8-7-11-12-6-2-1-3-9(8)12/h1-3,6-7H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQTJKLNKNOCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556548 |
Source
|
Record name | (Pyrazolo[1,5-a]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118055-01-9 |
Source
|
Record name | (Pyrazolo[1,5-a]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrazolo[1,5-a]pyridin-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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